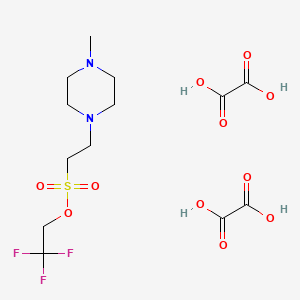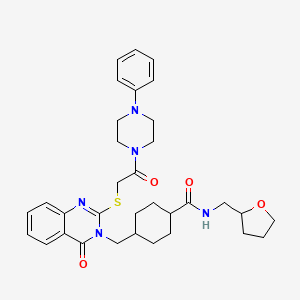
4-((4-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C33H41N5O4S and its molecular weight is 603.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. Novel series of thiazolidinone and oxadiazole derivatives, for instance, have been reported to exhibit significant antibacterial and antifungal activities, demonstrating their potential as therapeutic agents against infectious diseases (Patel, Kumari, & Patel, 2012); (Mohamed, Kamel, Kassem, Abotaleb, Abd El‐Moez, & Ahmed, 2010).
Antihypertensive and Alpha-Adrenoceptor Antagonism Studies have also explored quinazolinone derivatives for their potential in treating hypertension and as alpha-1-adrenoceptor antagonists. These compounds show promise in managing high blood pressure, offering a basis for developing new antihypertensive drugs (Chern, Tao, Yen, Lu, Shiau, Lai, Chien, & Chan, 1993).
Anticonvulsant Activity Quinazolinone derivatives have been identified with significant anticonvulsant activities. These compounds provide a promising foundation for developing novel treatments for epilepsy and seizure disorders, showcasing superior efficacy in some cases compared to standard drugs (Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan, 2017).
Antitubercular, Anti-HIV, and Antibacterial Agents Further research on quinazolinone compounds has revealed their potential as antitubercular, anti-HIV, and broad-spectrum antibacterial agents. These studies suggest the versatility of quinazolinone derivatives in addressing a range of infectious diseases and highlight their potential in therapeutic applications (Sulthana, Chitra, & Alagarsamy, 2019).
Analgesic and Anti-Inflammatory Activities Novel quinazolinone-linked 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have shown promising results, indicating their potential as pain management and anti-inflammatory therapeutics (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-[[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N5O4S/c39-30(37-18-16-36(17-19-37)26-7-2-1-3-8-26)23-43-33-35-29-11-5-4-10-28(29)32(41)38(33)22-24-12-14-25(15-13-24)31(40)34-21-27-9-6-20-42-27/h1-5,7-8,10-11,24-25,27H,6,9,12-23H2,(H,34,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGUVMCJHXXTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2640952.png)
![2-[[[4-(1,2-Dihydro-2-methyl-1-oxo-2,7-naphthyridin-4-yl)-2-6-dimethoxyphenyl]methyl]methylamino]-N-[2-[2-[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide dihydrochloride](/img/structure/B2640953.png)


![di-tert-Butyl 2,2'-(((S)-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole-3,10-diyl)bis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate) 4-nitrobenzoate](/img/structure/B2640958.png)
![N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2640960.png)
![(E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2640961.png)
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2640962.png)
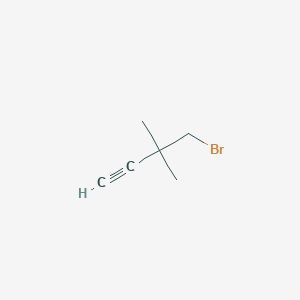
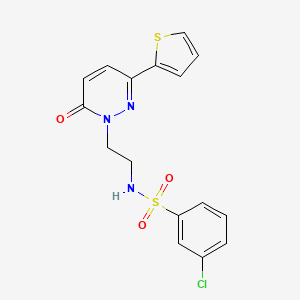
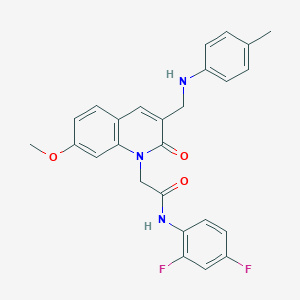
![4,6-Dimethyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2640967.png)
